

Efficacy of (S)-Tetrahydrofuran-3-ol Derived Antivirals: A Comparative Guide

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antiviral drugs derived from the **(S)-Tetrahydrofuran-3-ol** scaffold, primarily focusing on the HIV protease inhibitors Amprenavir and Darunavir. Their performance is objectively compared with Lopinavir, a widely used protease inhibitor that does not contain the tetrahydrofuran moiety. This comparison is supported by experimental data from both in vitro studies and clinical trials to offer a clear perspective on their relative efficacy and safety profiles.

Data Presentation: Quantitative Efficacy and Safety Comparison

The following tables summarize the key quantitative data from clinical trials and in vitro assays, facilitating a direct comparison of the antiviral agents.

Table 1: In Vitro Antiviral Activity

Antiviral Agent	Target	IC50 / EC50 (Wild-Type HIV-1)	Key Resistance-Associated Mutations
Amprenavir	HIV-1 Protease	IC50: ~0.08 μM (PBMCs) [1]	I50V, I84V, L10F/I/V, K20M/R, E35D, R41K, I54V, L63P, V82A/F/T/S [2]
Darunavir	HIV-1 Protease	EC50: 0.52 nM (median, PBMCs) [3]	Less prone to resistance; mutations include I54M, L90M [4]
Lopinavir	HIV-1 Protease	EC50: ~6-17 nM; ~0.1 μM (with 50% human serum) [3] [5]	I54T/V, V82A, L10F, M46I, I47V, I50V [6]

Table 2: Clinical Efficacy in Treatment-Naïve HIV-1 Infected Adults (48-Week Data)

Antiviral Regimen	Study	N	Virologic Response (HIV-1 RNA <50 copies/mL)	Mean CD4+ Cell Count Increase (cells/mm ³)
Fosamprenavir/ritonavir + Abacavir/lamivudine	KLEAN	434	66%	176
Lopinavir/ritonavir + Abacavir/lamivudine	KLEAN	444	65%	191
Darunavir/ritonavir + Tenofovir/emtricitabine	ARTEMIS	343	84%	137[7]
Lopinavir/ritonavir + Tenofovir/emtricitabine	ARTEMIS	346	78%	141[7]

Table 3: Clinical Efficacy in Treatment-Experienced HIV-1 Infected Adults (96-Week Data)

Antiviral Regimen	Study	N	Virologic Response (HIV-1 RNA <50 copies/mL)
Darunavir/ritonavir + OBR	TITAN	298	60.4%
Lopinavir/ritonavir + OBR	TITAN	297	55.2%

OBR: Optimized Background Regimen

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the *in vitro* inhibitory activity of a compound against HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.0, 10 mM NaCl, 3 mM DTT)
- Test Compounds (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Pepstatin A)
- 96-well or 384-well black microplates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a 1X Assay Buffer.
 - Dilute the HIV-1 protease to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.
 - Prepare the HIV-1 protease substrate solution in 1X Assay Buffer.
 - Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

- Assay Setup:
 - Add 40 µL of the diluted HIV-1 protease to each well of the microplate.
 - Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.
 - Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Enzymatic Reaction:
 - Initiate the reaction by adding 50 µL of the HIV-1 protease substrate solution to each well.
 - Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.
- Measurement:
 - Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) in a kinetic mode, recording data every 5 minutes for 30-60 minutes at 37°C.[8][9]
 - Alternatively, for endpoint assays, incubate the plate for a fixed time and then measure the fluorescence.
- Data Analysis:
 - Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
 - Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Efficacy Assay (MT-2 Cell Line)

This protocol describes a method to evaluate the antiviral activity of a compound against HIV-1 in a human T-cell line.

Materials:

- MT-2 cells
- Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- HIV-1 viral stock
- Test Compounds (dissolved in DMSO)
- Positive Control Antiviral (e.g., AZT)
- 96-well cell culture plates
- MTT reagent or a method to quantify viral replication (e.g., p24 ELISA)
- CO2 incubator (37°C, 5% CO2)

Procedure:

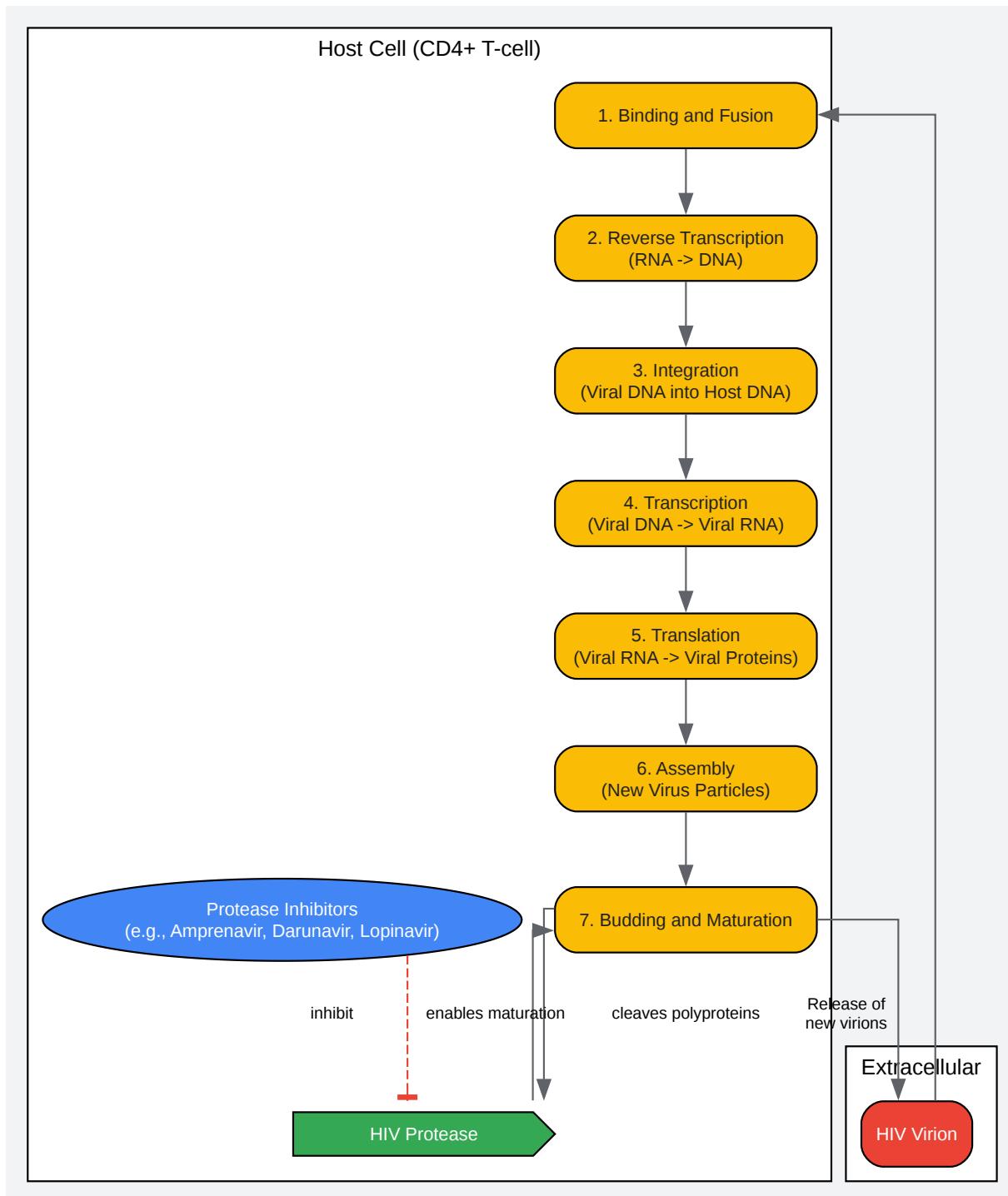
- Cell Preparation:
 - Culture MT-2 cells in complete culture medium.
 - On the day of the assay, prepare a cell suspension at a density of 1×10^5 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of the test compounds and positive control in culture medium in a 96-well plate.
 - Add 100 μ L of the MT-2 cell suspension to each well.
- Viral Infection:
 - Add a pre-titered amount of HIV-1 viral stock to each well (except for the uninfected control wells).
 - The final volume in each well should be 200 μ L.
- Incubation:

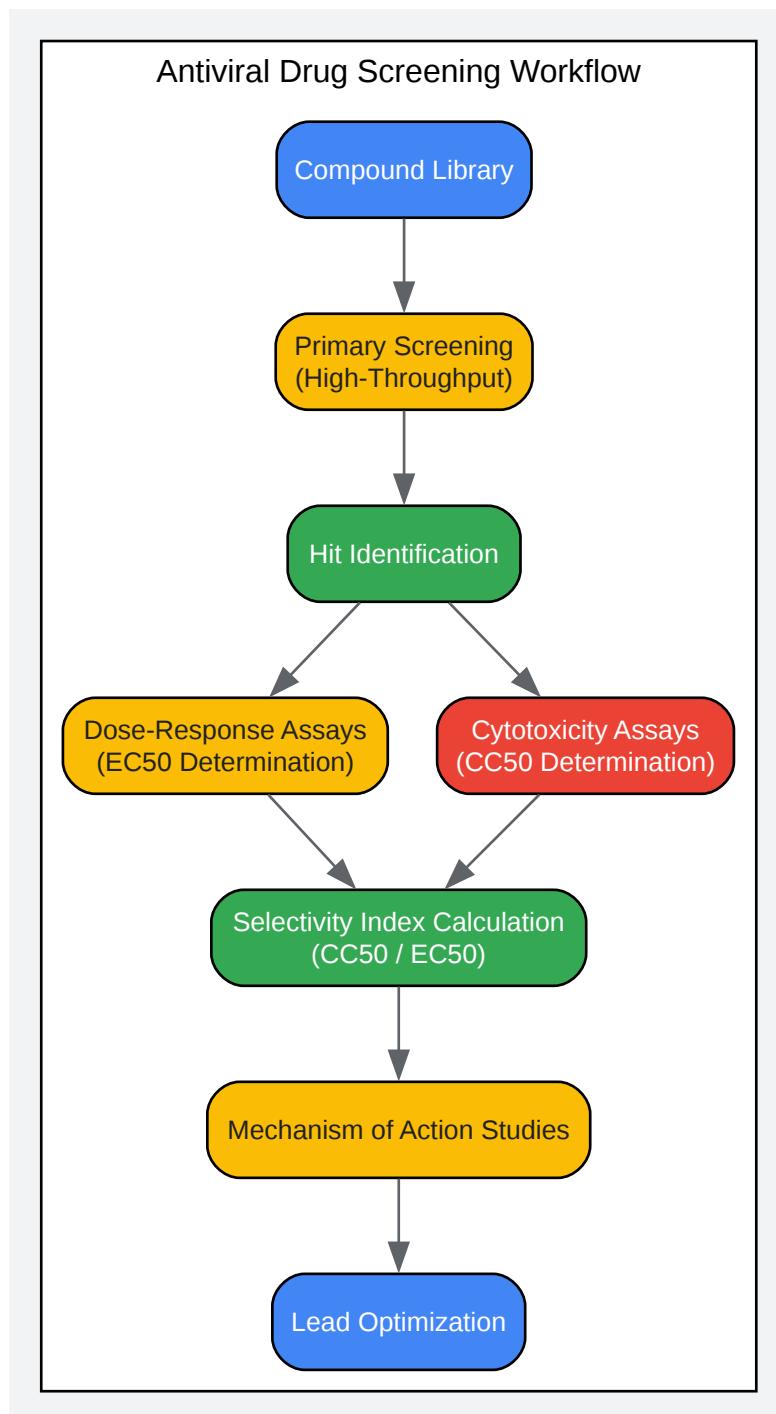
- Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
- Quantification of Antiviral Activity:
 - MTT Assay (Cytopathic Effect Inhibition):
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate overnight.
 - Read the absorbance at 570 nm.
 - p24 Antigen ELISA (Viral Replication Inhibition):
 - Collect the culture supernatant from each well.
 - Quantify the amount of p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of protection from cytopathic effects or the percentage of inhibition of p24 production for each compound concentration.
 - Determine the EC₅₀ value by plotting the percentage of protection/inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV-1 Life Cycle and the Mechanism of Protease Inhibitors

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific step at which protease inhibitors exert their antiviral effect.





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